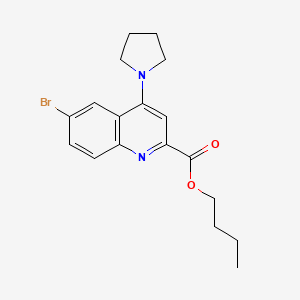
Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is a chemical compound with the molecular formula C18H21BrN2O2 and a molecular weight of 377.28 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include a quinoline core substituted with a bromine atom and a pyrrolidine ring .
作用机制
“Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate” is a quinoline derivative. Quinoline and its derivatives are a class of compounds with a wide range of biological activities. They have been found to possess antimicrobial, antifungal, antimalarial, anti-inflammatory, and anticancer activities. The biological activity of quinoline derivatives is believed to be due to their ability to intercalate into DNA and disrupt its function .
The pyrrolidine ring in the structure is a common feature in many biologically active compounds. Pyrrolidines are found in many pharmaceutical drugs and natural products, including several alkaloids. They can act as building blocks in the synthesis of more complex compounds and can influence the 3-dimensional shape of the molecule, which can have a significant impact on its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. This often involves cyclization reactions under acidic or basic conditions.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyrrolidine Substitution: The brominated quinoline is reacted with pyrrolidine under nucleophilic substitution conditions.
Esterification: Finally, the carboxylic acid group is esterified with butanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
the general principles of organic synthesis, including batch processing and the use of automated reactors, would apply .
化学反应分析
Types of Reactions
Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted nucleophiles.
科学研究应用
Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although it is not yet used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- Butyl 6-chloro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
- Butyl 6-fluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
- Butyl 6-iodo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
Uniqueness
Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is unique due to its bromine substituent, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
属性
IUPAC Name |
butyl 6-bromo-4-pyrrolidin-1-ylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-2-3-10-23-18(22)16-12-17(21-8-4-5-9-21)14-11-13(19)6-7-15(14)20-16/h6-7,11-12H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCIYYSFDJBPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
methanone](/img/structure/B2707804.png)
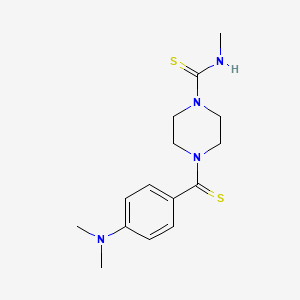
![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)
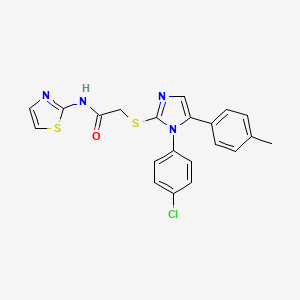
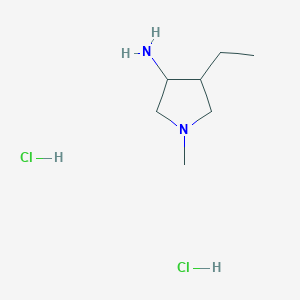
![6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2707816.png)
![ethyl 2-(2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate](/img/structure/B2707818.png)
![[(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride](/img/structure/B2707819.png)
![7-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707821.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2707822.png)
![N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2707824.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2707825.png)
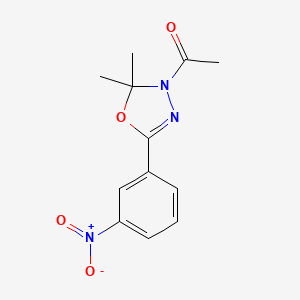
![N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2707827.png)
